p38α MAP Kinase Inhibitory Potency: 3-Benzyloxypyridine vs. 2-Amino-3-benzyloxypyridine
The parent 3-benzyloxypyridine demonstrates a lower (more potent) IC₅₀ against purified p38α MAP kinase compared to its 2-amino congener. Specifically, 3-benzyloxypyridine (BDBM13338) inhibited p38α kinase activity with an IC₅₀ of 1.00 mM (1,000,000 nM) at pH 7.4 and 22 °C [1], whereas 2-amino-3-benzyloxypyridine (fragment 1 in Gill et al., 2005) required a concentration of 1.30 mM (1,300,000 nM) under comparable kinase assay conditions [2]. This represents a 300 µM improvement in potency for the parent compound, corresponding to a ~23% reduction in IC₅₀. While both compounds are low-millimolar fragments by absolute potency standards, the difference is significant in the context of fragment-based lead generation where ligand efficiency metrics are sensitive to small potency shifts relative to molecular size.
| Evidence Dimension | p38α MAP kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 3-Benzyloxypyridine: IC₅₀ = 1.00 mM (1,000,000 nM) |
| Comparator Or Baseline | 2-Amino-3-benzyloxypyridine: IC₅₀ = 1.30 mM (1,300,000 nM) |
| Quantified Difference | ΔIC₅₀ = 0.30 mM (300,000 nM); 3-benzyloxypyridine is ~23% more potent |
| Conditions | Purified p38α MAP kinase activity assay; pH 7.4, 22 °C (target compound, BindingDB entry 1684); comparable kinase activity assay (comparator, Gill et al., J. Med. Chem. 2005) |
Why This Matters
For fragment-based screening campaigns, the 23% potency advantage of 3-benzyloxypyridine translates to a higher ligand efficiency index (LE = 1.37 × pIC₅₀ / heavy-atom count), making it a more attractive starting point for structure-guided optimization than the 2-amino derivative.
- [1] BindingDB. BDBM13338: 3-(benzyloxy)pyridine – p38α MAP kinase IC₅₀ = 1.00E+6 nM; pH 7.4, 22 °C. View Source
- [2] Gill, A. L., et al. (2005). J. Med. Chem., 48(2), 414–426. Fragment 1 (2-amino-3-benzyloxypyridine) IC₅₀ = 1.3 mM. View Source
